(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide
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Overview
Description
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. They are valuable in asymmetric synthesis due to their ability to induce chirality in the products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various sulfinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology and Medicine
In biology and medicine, chiral sulfinamides can be used in the synthesis of biologically active molecules. They are often part of the synthetic routes for drugs that require high enantiomeric purity.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and agrochemicals. Its ability to induce chirality makes it valuable in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It interacts with substrates to induce chirality, often through the formation of diastereomeric intermediates. These intermediates can then be separated, leading to enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
®-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide: The enantiomer of the compound .
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
N-tert-Butanesulfinyl imines: Used in the synthesis of chiral amines.
Uniqueness
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration, which can influence the outcome of asymmetric synthesis differently compared to its enantiomer or other chiral sulfinamides.
Properties
Molecular Formula |
C9H19NOS |
---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
(S)-2-methyl-N-(3-methylbutan-2-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(3)10-12(11)9(4,5)6/h7H,1-6H3/t12-/m0/s1 |
InChI Key |
RDYKYUUGTHUYHS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C(=N[S@@](=O)C(C)(C)C)C |
Canonical SMILES |
CC(C)C(=NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
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